molecular formula C10H16N2OS B12913096 6-Propyl-2-(propylthio)pyrimidin-4(1H)-one CAS No. 62459-08-9

6-Propyl-2-(propylthio)pyrimidin-4(1H)-one

Cat. No.: B12913096
CAS No.: 62459-08-9
M. Wt: 212.31 g/mol
InChI Key: UIOWXCVRKGXRER-UHFFFAOYSA-N
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Description

6-Propyl-2-(propylthio)pyrimidin-4(1H)-one is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic organic compounds that play a crucial role in various biological processes. This compound is characterized by the presence of a propyl group at the 6th position and a propylthio group at the 2nd position of the pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Propyl-2-(propylthio)pyrimidin-4(1H)-one can be achieved through several methods. One common synthetic route involves the reaction of 6-propyl-2-thiouracil-5-carbonitrile with 1-bromopropane in the presence of anhydrous potassium carbonate and N,N-dimethylformamide (DMF). The reaction mixture is stirred at room temperature for 12 hours, followed by the gradual addition of water .

Industrial Production Methods

Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Propyl-2-(propylthio)pyrimidin-4(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.

    Substitution: The propylthio group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

6-Propyl-2-(propylthio)pyrimidin-4(1H)-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Propyl-2-(propylthio)pyrimidin-4(1H)-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate cellular processes through its interaction with nucleic acids and proteins.

Comparison with Similar Compounds

Similar Compounds

    Pyrimidine: The parent compound of the pyrimidine family.

    2-Thiouracil: A derivative with a thiol group at the 2nd position.

    6-Propyl-2-thiouracil: A closely related compound with a propyl group at the 6th position and a thiol group at the 2nd position.

Uniqueness

6-Propyl-2-(propylthio)pyrimidin-4(1H)-one is unique due to the presence of both a propyl and a propylthio group, which imparts distinct chemical and biological properties

Properties

CAS No.

62459-08-9

Molecular Formula

C10H16N2OS

Molecular Weight

212.31 g/mol

IUPAC Name

4-propyl-2-propylsulfanyl-1H-pyrimidin-6-one

InChI

InChI=1S/C10H16N2OS/c1-3-5-8-7-9(13)12-10(11-8)14-6-4-2/h7H,3-6H2,1-2H3,(H,11,12,13)

InChI Key

UIOWXCVRKGXRER-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=O)NC(=N1)SCCC

Origin of Product

United States

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